Cas no 628-16-0 (1,5-HEXADIYNE)

1,5-Hexadiyne is a linear alkyne compound with the molecular formula C₆H₆, featuring two terminal alkyne groups at the 1 and 5 positions. This highly reactive diyne is commonly utilized in organic synthesis, particularly in cycloaddition reactions and polymer chemistry, due to its ability to form complex cyclic and polymeric structures. Its symmetrical structure and terminal alkynes make it a valuable building block for cross-coupling reactions, click chemistry, and the preparation of conjugated materials. The compound’s high purity and stability under controlled conditions ensure consistent performance in research and industrial applications. 1,5-Hexadiyne is also employed in the study of carbon-rich molecules and advanced material development.
1,5-HEXADIYNE structure
1,5-HEXADIYNE structure
商品名:1,5-HEXADIYNE
CAS番号:628-16-0
MF:C6H6
メガワット:78.11184
MDL:MFCD00014924
CID:82829
PubChem ID:125309493

1,5-HEXADIYNE 化学的及び物理的性質

名前と識別子

    • 1,5-HEXADIYNE
    • 1,5-Hexadiyne (stabilized with BHT)
    • 1,4-hexadiyne
    • 1,6-heptadiyne
    • 1,6-hexadiyne
    • bipropargyl
    • Hexa-1,4-diin
    • Hexa-1,5-diin
    • hexadiyne-1,4
    • Methyl-propargyl-acetylen
    • HCCCH2CH2CCH
    • FT-0606980
    • MFCD00014924
    • 1,5-Hexadiyne, stabilized
    • hexa-1,5-diyne
    • EINECS 211-029-5
    • NSC 155174
    • DTXSID6060848
    • Dipropargyl
    • AKOS022623515
    • HC#CCH2CH2C#CH
    • NSC-155174
    • InChI=1/C6H6/c1-3-5-6-4-2/h1-2H,5-6H
    • NSC155174
    • NS00035180
    • T72733
    • Q27117280
    • Z4BAA98LQQ
    • 628-16-0
    • CHEBI:37821
    • UNII-Z4BAA98LQQ
    • MDL: MFCD00014924
    • インチ: InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H,5-6H2
    • InChIKey: YFIBSNDOVCWPBL-UHFFFAOYSA-N
    • ほほえんだ: C#CCCC#C

計算された属性

  • せいみつぶんしりょう: 78.04700
  • どういたいしつりょう: 78.047
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 86.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 0A^2
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 0,805 g/cm3
  • ゆうかいてん: -6°C
  • ふってん: 86°C(lit.)
  • フラッシュポイント: -7°C
  • 屈折率: 1.4400 to 1.4440
  • すいようせい: Immiscible with water.
  • PSA: 0.00000
  • LogP: 1.03300
  • ようかいせい: 水に溶けない。

1,5-HEXADIYNE セキュリティ情報

1,5-HEXADIYNE 税関データ

  • 税関コード:2901299090
  • 税関データ:

    中国税関コード:

    2901299090

    概要:

    2901299090その他の不飽和無環炭化水素。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量ガス燃料として使用する包装容器の体積を報告すべきであり、バルク貨物を報告すべきである

    要約:

    2901299090不飽和無環炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

1,5-HEXADIYNE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H836650-5g
1,5-Hexadiyne solution
628-16-0 50 wt. % in pentane
5g
2,059.20 2021-05-17
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
18720-2g
1,5-Hexadiyne, 50% in pentane
628-16-0 50%
2g
¥1502.00 2023-04-13
1PlusChem
1P003E7H-1g
1,5-HEXADIYNE
628-16-0 95%
1g
$149.00 2024-04-22
A2B Chem LLC
AB57581-5g
1,5-HEXADIYNE
628-16-0 95%
5g
$388.00 2024-04-19
abcr
AB544290-5 g
1,5-Hexadiyne, stabilized; .
628-16-0
5g
€1,164.70 2023-07-11
abcr
AB544290-1 g
1,5-Hexadiyne, stabilized; .
628-16-0
1g
€315.80 2023-07-11
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
18720-10g
1,5-Hexadiyne, 50% in pentane
628-16-0 50%
10g
¥5679.00 2023-04-13
abcr
AB544290-1g
1,5-Hexadiyne; .
628-16-0
1g
€317.10 2025-02-16
abcr
AB544290-5g
1,5-Hexadiyne; .
628-16-0
5g
€1171.10 2025-02-16
A2B Chem LLC
AB57581-1g
1,5-HEXADIYNE
628-16-0 95%
1g
$130.00 2024-04-19

1,5-HEXADIYNE 関連文献

1,5-HEXADIYNEに関する追加情報

Introduction to 1,5-HEXADIYNE (CAS No: 628-16-0)

1,5-HEXADIYNE, with the chemical formula C6H2, is a linear alkyne derivative characterized by its two triple bonds separated by a single bond. This compound, identified by its CAS number 628-16-0, has garnered significant attention in the field of organic synthesis and pharmaceutical research due to its unique structural properties and versatile reactivity. The presence of multiple triple bonds in its molecular structure makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals.

The chemical structure of 1,5-HEXADIYNE consists of six carbon atoms arranged in a straight chain, with triple bonds located between the first and second carbon atoms, as well as between the fifth and sixth carbon atoms. This arrangement imparts high reactivity to the molecule, making it susceptible to various chemical transformations such as addition reactions, polymerization, and cyclization. These properties have made it a staple in synthetic organic chemistry, particularly in the development of novel compounds with potential applications in medicine and materials science.

In recent years, 1,5-HEXADIYNE has been explored for its role in the synthesis of bioactive molecules. One notable area of research involves its use as a precursor in the preparation of non-peptide inhibitors targeting enzyme inhibition. These inhibitors have shown promise in preclinical studies for their ability to modulate biological pathways associated with diseases such as cancer and inflammation. The alkyne functionality allows for selective modifications at specific positions along the carbon chain, enabling the design of molecules with tailored biological activities.

Another emerging application of 1,5-HEXADIYNE is in the field of materials science, particularly in the development of conductive polymers and advanced materials. The conjugated triple bond system provides an excellent platform for designing materials with enhanced electrical conductivity and optical properties. Researchers have successfully incorporated 1,5-HEXADIYNE into polymer backbones to create novel materials that exhibit superior performance in electronic devices and sensors. These advancements highlight the compound's potential beyond traditional pharmaceutical applications.

The synthesis of 1,5-HEXADIYNE typically involves multi-step organic reactions starting from readily available precursors such as acetylene derivatives. One common synthetic route involves the coupling of two acetylene units followed by selective hydrogenation or further functionalization to achieve the desired product. Advances in catalytic methods have improved the efficiency and yield of these reactions, making 1,5-HEXADIYNE more accessible for industrial-scale production.

In academic research, 1,5-HEXADIYNE has been utilized as a building block for constructing complex cyclic structures through cyclization reactions. These cyclic compounds often exhibit unique pharmacological properties due to their rigid frameworks and functional group diversity. For instance, derivatives of 1,5-HEXADIYNE have been investigated for their antimicrobial and anti-inflammatory effects, demonstrating potential therapeutic value. The ability to precisely control molecular architecture through strategic functionalization makes this compound indispensable in medicinal chemistry.

The chemical reactivity of 1,5-HEXADIYNE also extends to its participation in metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in synthetic chemistry for constructing carbon-carbon bonds under mild conditions. By leveraging transition metal catalysts such as palladium or copper, researchers can introduce various functional groups into the 1,5-HEXADIYNE backbone or use it as a coupling partner to generate more complex molecules. Such methodologies have enabled rapid progress in drug discovery programs where structural diversity is crucial.

Recent studies have also explored the photochemical properties of 1,5-HEXADIYNE derivatives. The conjugated system absorbs light across a broad spectrum range, making these compounds suitable candidates for photodynamic therapy applications or as photosensitizers in organic electronics. By tuning the electronic properties through substituent effects or molecular engineering strategies, 1 , 5 - HEXADINYE can be tailored for specific optoelectronic applications.

The industrial relevance of 1 , 5 - HEXADINYE ( CAS No: 628 - 16 - 0 ) is further underscored by its role in producing specialty chemicals used in coatings and adhesives. The high reactivity of its triple bond system allows for cross-linking reactions that enhance material durability and performance under various environmental conditions. This has led to increased adoption of 1 , 5 - HEXADINYE - based polymers in automotive and aerospace industries where material strength and resistance are critical.

In conclusion, 1 , 5 - HEXADINYE ( CAS No: 628 - 16 - 0 ) remains a cornerstone compound in modern chemistry with far-reaching implications across multiple disciplines including pharmaceuticals, materials science, and polymer chemistry . Its unique structural features coupled with versatile reactivity make it an invaluable tool for researchers seeking innovative solutions to complex chemical challenges . As scientific understanding progresses, this compound will undoubtedly continue to play a pivotal role in shaping future advancements . p >

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